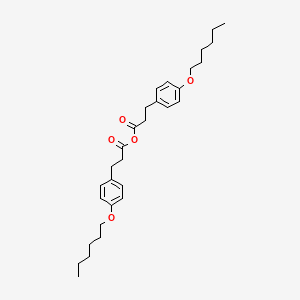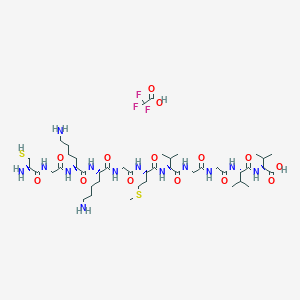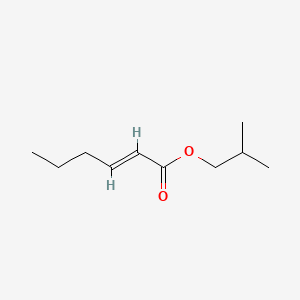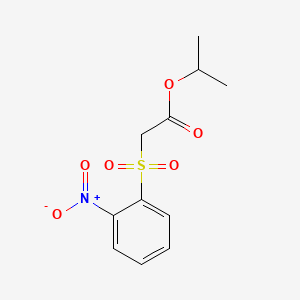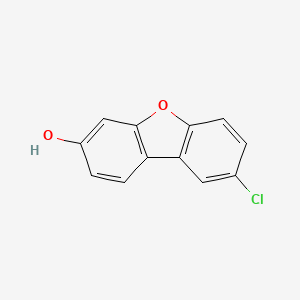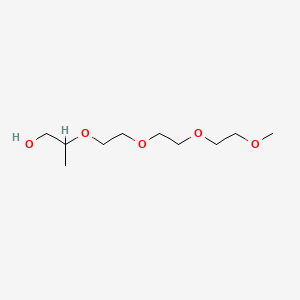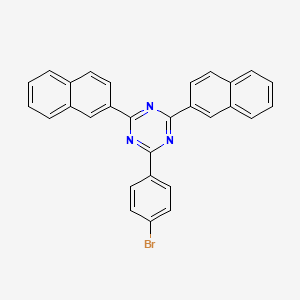
2-(4-bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core substituted with bromophenyl and naphthalenyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine involves its interaction with specific molecular targets. The compound’s triazine core can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl and naphthalenyl groups may enhance the compound’s binding affinity and specificity towards these targets. Molecular docking studies have shown that this compound can fit into the active sites of certain proteins, leading to inhibition or modulation of their function .
Comparison with Similar Compounds
4-Bromophenylacetic acid: Known for its use in organic synthesis and as a precursor for various pharmaceuticals.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and anticancer activities.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness: 2-(4-Bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine stands out due to its unique combination of bromophenyl and naphthalenyl groups attached to a triazine core. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C29H18BrN3 |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4,6-dinaphthalen-2-yl-1,3,5-triazine |
InChI |
InChI=1S/C29H18BrN3/c30-26-15-13-21(14-16-26)27-31-28(24-11-9-19-5-1-3-7-22(19)17-24)33-29(32-27)25-12-10-20-6-2-4-8-23(20)18-25/h1-18H |
InChI Key |
UZBYKKGCTOQGOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC(=N3)C4=CC=C(C=C4)Br)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



